Cas no 52951-09-4 (1-benzofuran-7-carbonitrile)

1-benzofuran-7-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 7-Benzofurancarbonitrile
- benzofuran-7-carbonitrile
- 1-Benzofuran-7-carbonitril
- 1-benzofuran-7-carbonitrile
- AS-6374
- CS-0453369
- SY027225
- EN300-267828
- CCA95109
- DB-229868
- A856695
- MFCD15143950
- F20168
- SCHEMBL3203940
- SB22956
- AKOS022966233
- 52951-09-4
-
- MDL: MFCD15143950
- インチ: InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H
- InChIKey: HAICRZPDDBKXPQ-UHFFFAOYSA-N
- ほほえんだ: N#CC1=CC=CC2=C1OC=C2
計算された属性
- せいみつぶんしりょう: 143.03700
- どういたいしつりょう: 143.037113783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 36.9Ų
じっけんとくせい
- PSA: 36.93000
- LogP: 2.30448
1-benzofuran-7-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB470352-500 mg |
Benzofuran-7-carbonitrile; 90% |
52951-09-4 | 500mg |
€311.30 | 2023-04-21 | ||
TRC | B139905-50mg |
Benzofuran-7-carbonitrile |
52951-09-4 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-267828-2.5g |
1-benzofuran-7-carbonitrile |
52951-09-4 | 2.5g |
$418.0 | 2023-09-11 | ||
Enamine | EN300-267828-0.5g |
1-benzofuran-7-carbonitrile |
52951-09-4 | 0.5g |
$204.0 | 2023-09-11 | ||
Enamine | EN300-267828-0.05g |
1-benzofuran-7-carbonitrile |
52951-09-4 | 0.05g |
$178.0 | 2023-09-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8152-5G |
1-benzofuran-7-carbonitrile |
52951-09-4 | 95% | 5g |
¥ 15,463.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8152-500MG |
1-benzofuran-7-carbonitrile |
52951-09-4 | 95% | 500MG |
¥ 3,438.00 | 2023-04-13 | |
Enamine | EN300-267828-10.0g |
1-benzofuran-7-carbonitrile |
52951-09-4 | 10.0g |
$3438.0 | 2023-02-28 | ||
Enamine | EN300-267828-5g |
1-benzofuran-7-carbonitrile |
52951-09-4 | 5g |
$618.0 | 2023-09-11 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8152-250mg |
1-benzofuran-7-carbonitrile |
52951-09-4 | 95% | 250mg |
¥2254.0 | 2024-04-15 |
1-benzofuran-7-carbonitrile 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
1-benzofuran-7-carbonitrileに関する追加情報
Introduction to 1-benzofuran-7-carbonitrile (CAS No. 52951-09-4)
1-benzofuran-7-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 52951-09-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the benzofuran family, a class of molecules characterized by a fused benzene and furan ring system, which exhibits a wide range of biological activities and chemical functionalities. The presence of a nitrile group at the 7-position introduces unique reactivity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
The structural features of 1-benzofuran-7-carbonitrile contribute to its versatility in medicinal chemistry. The benzofuran core is a privileged scaffold in drug discovery, often found in natural products and synthetic molecules with therapeutic potential. The nitrile functionality serves as a versatile handle for further chemical transformations, including nucleophilic addition reactions, reduction to amides, and coupling reactions via transition metal catalysis. These properties have positioned 1-benzofuran-7-carbonitrile as a key building block in the development of novel therapeutic entities.
In recent years, there has been growing interest in exploring the pharmacological properties of benzofuran derivatives. Studies have demonstrated that modifications at the 7-position of the benzofuran core can significantly influence biological activity. For instance, derivatives with electron-withdrawing groups such as nitriles have shown enhanced binding affinity to certain biological targets. This has led to investigations into 1-benzofuran-7-carbonitrile as a precursor for drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.
One of the most compelling aspects of 1-benzofuran-7-carbonitrile is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with potential applications in oncology, immunology, and metabolic diseases. For example, recent studies have highlighted its utility in generating small-molecule inhibitors that modulate key enzymes involved in cancer progression. The nitrile group at the 7-position allows for facile derivatization, enabling chemists to fine-tune physicochemical properties such as solubility and metabolic stability.
The synthetic accessibility of 1-benzofuran-7-carbonitrile has also contributed to its widespread use in academic and industrial research. Several methodologies have been developed for its preparation, including cyclization reactions from appropriately substituted phenols and cyano-substituted precursors. These synthetic routes are often optimized for scalability and cost-effectiveness, ensuring that researchers can access this compound in sufficient quantities for both preclinical and clinical studies.
Advances in computational chemistry have further enhanced the understanding of 1-benzofuran-7-carbonitrile's reactivity and function. Molecular modeling studies have provided insights into how structural variations influence binding interactions with biological targets. These predictions have guided experimental efforts, leading to the discovery of novel analogs with improved pharmacokinetic profiles. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The pharmaceutical industry has also recognized the potential of 1-benzofuran-7-carbonitrile as an intermediate for large-scale production. Its incorporation into drug candidates has resulted in several candidates entering clinical trials for various indications. The compound's ability to serve as a versatile scaffold has been particularly valuable in addressing unmet medical needs where traditional pharmacophores have limitations.
In conclusion, 1-benzofuran-7-carbonitrile (CAS No. 52951-09-4) represents a cornerstone molecule in medicinal chemistry due to its structural versatility and functional reactivity. Its role as a precursor for bioactive compounds continues to drive innovation across multiple therapeutic areas. As research progresses, further exploration of its derivatives promises to yield novel treatments that address complex diseases.
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